molecular formula C16H19ClN6 B11296200 N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11296200
M. Wt: 330.81 g/mol
InChI Key: XZVWVOWRECSLNU-UHFFFAOYSA-N
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Description

N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) and thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .

Scientific Research Applications

N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-Chlorophenyl)-N6-(2-furanylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-(8-Benzyl-4-(4-chlorophenyl)-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide

Uniqueness

N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl and methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-7-11(17)9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

XZVWVOWRECSLNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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